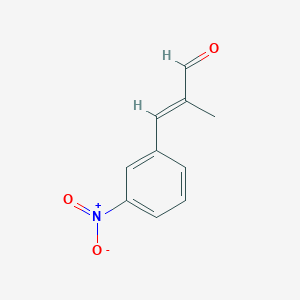

2-Methyl-3-(3-nitrophenyl)prop-2-enal

Description

2-Methyl-3-(3-nitrophenyl)prop-2-enal (CAS 37524-17-7) is an α,β-unsaturated aldehyde derivative characterized by a nitro group at the meta position of the phenyl ring and a methyl substituent on the propenal backbone. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . Limited biological activity data are available for this compound, though its structural analogs have shown diverse applications .

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-(3-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBGZBUKZHURR-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Positional Isomers: Nitro Group Substitution

This positional change alters electronic properties:

Substituent Variations: Trifluoromethyl vs. Nitro

2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal (CAS 1563417-75-3) replaces the nitro group with a trifluoromethyl (-CF₃) substituent. Key differences include:

Parent Compound: Absence of Nitro Group

2-Methyl-3-phenylprop-2-enal (CAS 101-39-3) lacks the nitro group, serving as the structural parent:

- Molecular weight : 146.19 g/mol , significantly lower than the nitro derivative.

- Reactivity : Without the electron-withdrawing nitro group, the α,β-unsaturated aldehyde is less electrophilic, reducing its propensity for nucleophilic attack.

- Applications : Used in fragrances (e.g., cinnamaldehyde analogs) due to its aromatic aldehyde properties .

Methylthio-Substituted Analog

(2E)-2-(Methylthiomethyl)-3-phenylprop-2-enal (CAS 100857-79-2) introduces a methylthio (-SCH₃) group:

- Electronic effects: The -SCH₃ group is electron-donating, contrasting with -NO₂.

- Biological relevance : Thioether-containing compounds often exhibit antioxidant or enzyme-inhibitory activities, though specific data for this compound are unavailable .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : The nitro group in this compound enhances electrophilicity, making it a candidate for Diels-Alder reactions or nucleophilic additions . In contrast, the trifluoromethyl derivative’s stability may favor use in catalytic asymmetric synthesis .

- Crystallography : Hydrogen bonding patterns (as per Etter’s graph-set analysis) likely differ between nitro and trifluoromethyl analogs due to variations in hydrogen bond acceptor strength .

- Biological Screening: While 3-substituted quinoxaline-2-ones (structurally distinct) show anti-inflammatory activity, the nitro-substituted propenal’s biological profile remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.